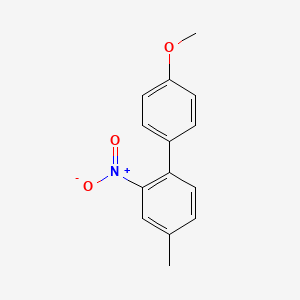
4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methoxy-4-methyl-2-nitro-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings linked at the 1,1’ position. This particular compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) on one benzene ring, and a nitro group (-NO₂) on the other. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-4-methyl-2-nitro-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst. For instance, 4-methoxyphenylboronic acid can be coupled with 2-bromo-4-methyl-1-nitrobenzene under suitable conditions to yield the desired biphenyl derivative .
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable methods such as the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
4’-Methoxy-4-methyl-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products
Reduction: 4’-Methoxy-4-methyl-2-amino-1,1’-biphenyl.
Oxidation: 4’-Methoxy-4-carboxy-2-nitro-1,1’-biphenyl.
科学的研究の応用
4’-Methoxy-4-methyl-2-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
作用機序
The mechanism of action of 4’-Methoxy-4-methyl-2-nitro-1,1’-biphenyl depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the organism .
類似化合物との比較
Similar Compounds
4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure but lacks the nitro group, affecting its reactivity and applications.
4,4’-Dimethoxy-2-nitro-1,1’-biphenyl:
Uniqueness
4’-Methoxy-4-methyl-2-nitro-1,1’-biphenyl is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups allows for versatile chemical modifications and a wide range of reactions.
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO3/c1-10-3-8-13(14(9-10)15(16)17)11-4-6-12(18-2)7-5-11/h3-9H,1-2H3 |
InChIキー |
SHUFXTTUXGPGOO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


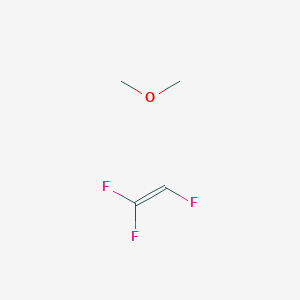
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)

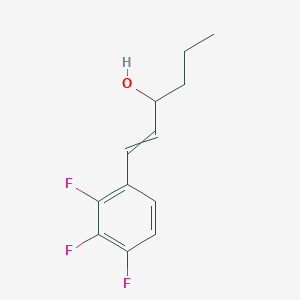
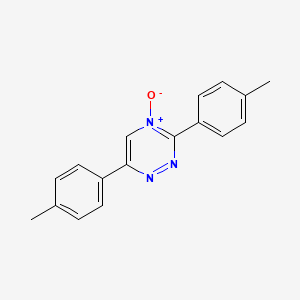
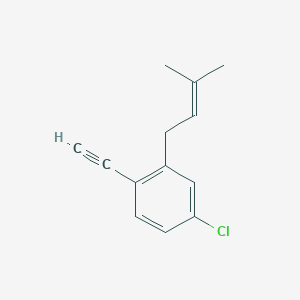
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)

![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
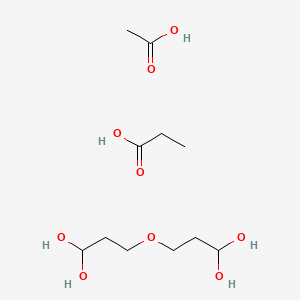
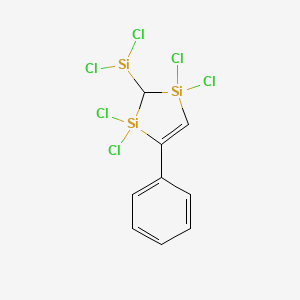
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
